Mechanistic Distinction: 2-Thiohydantoin vs. Hydantoin Scaffold
The Kim et al. (2014) study provides direct head-to-head enzymatic evidence that the 2-thiohydantoin scaffold, which includes the target compound, operates via a different inhibitory pattern compared to hydantoin analogs. This is attributed to the loss of hydrogen bonding ability of the thiocarbonyl group relative to the carbonyl group in hydantoins. This mechanistic distinction is a critical differentiator for projects requiring scaffold validation [1].
| Evidence Dimension | Inhibitory mechanism pattern vs. hydantoin scaffold |
|---|---|
| Target Compound Data | Non-competitive inhibition pattern, distinct from hydantoin, pyrrolidinedione, and thiazolidinedione scaffolds |
| Comparator Or Baseline | Hydantoin scaffold (5-benzylideneimidazolidine-2,4-dione) |
| Quantified Difference | Qualitatively different inhibitory profile; specific IC50 values for analogues confirm the scaffold advantage (e.g., 2-thiohydantoin 2d is ~18-fold more potent than kojic acid) |
| Conditions | Mushroom tyrosinase assay |
Why This Matters
This mechanistic differentiation justifies procuring the 2-thiohydantoin variant over generic hydantoins to ensure reliable target engagement in tyrosinase-related research.
- [1] Kim, H.R., Lee, H.J., Choi, Y.J., et al. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality. Med. Chem. Commun., 2014, 5, 1410-1417. View Source
